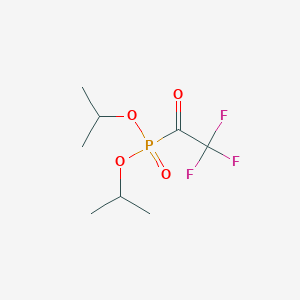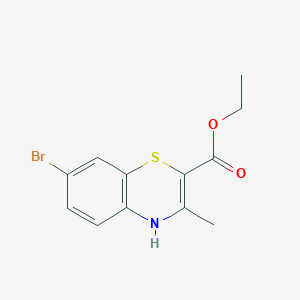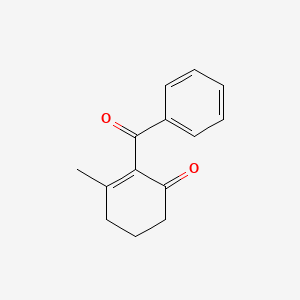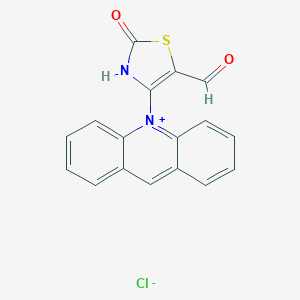
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride is a complex organic compound that features both thiazole and acridine moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Acridines, on the other hand, are well-known for their applications in medicinal chemistry, particularly as antitumor agents . The combination of these two moieties in a single compound suggests potential for significant biological activity and diverse applications.
Preparation Methods
The synthesis of 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the acridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification systems .
Chemical Reactions Analysis
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . These interactions make the compound a promising candidate for therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Similar compounds include other thiazole and acridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug. Compared to these compounds, 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride is unique due to its combination of thiazole and acridine moieties, which may confer enhanced biological activity and a broader range of applications.
Properties
CAS No. |
85833-54-1 |
|---|---|
Molecular Formula |
C17H11ClN2O2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-acridin-10-ium-10-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;chloride |
InChI |
InChI=1S/C17H10N2O2S.ClH/c20-10-15-16(18-17(21)22-15)19-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19;/h1-10H;1H |
InChI Key |
VUBPGQJOVOMHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2C4=C(SC(=O)N4)C=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


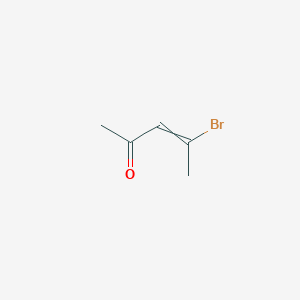

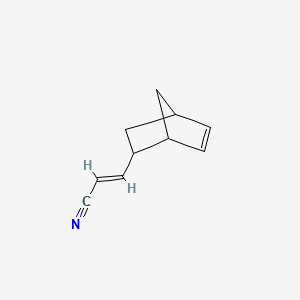
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
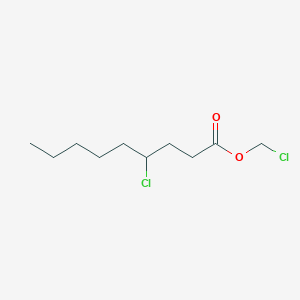
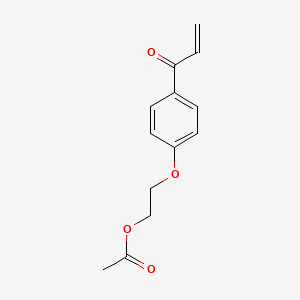
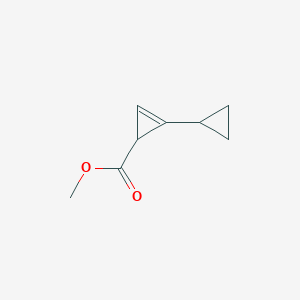
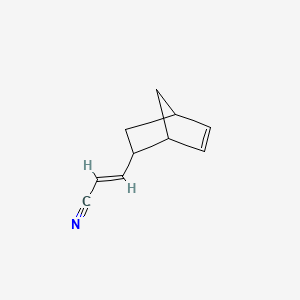

![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
